Cas no 40379-70-2 (S-Benzyl-N-Stearoyl-L-cysteine)
S-Benzyl-N-Stearoyl-L-cysteine Chemical and Physical Properties
Names and Identifiers
-
- S-Benzyl-N-Stearoyl-L-cysteine
- (2R)-3-benzylsulfanyl-2-(octadecanoylamino)propanoic acid
- 3-Benzylthio-2-octadecanamidopropionic Acid
- DB-256058
- AKOS027447509
- S-Benzyl-N-octadecanoyl-L-cysteine
- DTXSID80675694
- 40379-70-2
-
- Inchi: 1S/C28H47NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(30)29-26(28(31)32)24-33-23-25-20-17-16-18-21-25/h16-18,20-21,26H,2-15,19,22-24H2,1H3,(H,29,30)(H,31,32)/t26-/m0/s1
- InChI Key: MRZZMDOGBAFZTE-SANMLTNESA-N
- SMILES: S(CC1C=CC=CC=1)C[C@@H](C(=O)O)NC(CCCCCCCCCCCCCCCCC)=O
Computed Properties
- Exact Mass: 477.32800
- Monoisotopic Mass: 477.32766553g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 33
- Rotatable Bond Count: 22
- Complexity: 480
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 9.7
- Topological Polar Surface Area: 91.7Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Melting Point: 81-82°C
- Boiling Point: 642.7±55.0 °C at 760 mmHg
- Flash Point: 342.5±31.5 °C
- PSA: 95.19000
- LogP: 8.59100
- Vapor Pressure: 0.0±2.0 mmHg at 25°C
S-Benzyl-N-Stearoyl-L-cysteine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
S-Benzyl-N-Stearoyl-L-cysteine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B291375-50mg |
S-Benzyl-N-Stearoyl-L-cysteine |
40379-70-2 | 50mg |
$ 75.00 | 2023-01-04 | ||
| TRC | B291375-100mg |
S-Benzyl-N-Stearoyl-L-cysteine |
40379-70-2 | 100mg |
$ 120.00 | 2023-01-04 | ||
| TRC | B291375-250mg |
S-Benzyl-N-Stearoyl-L-cysteine |
40379-70-2 | 250mg |
$ 265.00 | 2023-01-04 | ||
| TRC | B291375-500mg |
S-Benzyl-N-Stearoyl-L-cysteine |
40379-70-2 | 500mg |
$ 574.00 | 2023-04-18 | ||
| TRC | B291375-1g |
S-Benzyl-N-Stearoyl-L-cysteine |
40379-70-2 | 1g |
$ 1062.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-208324-100 mg |
S-Benzyl-N-Stearoyl-L-cysteine, |
40379-70-2 | 100MG |
¥2,106.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-208324-100mg |
S-Benzyl-N-Stearoyl-L-cysteine, |
40379-70-2 | 100mg |
¥2106.00 | 2023-09-05 |
S-Benzyl-N-Stearoyl-L-cysteine Related Literature
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on S-Benzyl-N-Stearoyl-L-cysteine
Professional Introduction to Compound with CAS No 40379-70-2 and Product Name: S-Benzyl-N-Stearoyl-L-cysteine
Compound with the CAS number 40379-70-2 and the product name S-Benzyl-N-Stearoyl-L-cysteine represents a significant advancement in the field of biochemical research and pharmaceutical development. This compound, characterized by its unique structural composition, has garnered considerable attention due to its potential applications in modulating biological pathways and enhancing therapeutic outcomes. The combination of the benzyl group, stearoyl moiety, and cysteine backbone imparts distinct chemical properties that make it a versatile candidate for further exploration.
The S-Benzyl-N-Stearoyl-L-cysteine molecule is a derivative of L-cysteine, a well-known amino acid crucial for various biological processes. The introduction of the benzyl group at the sulfur atom and the stearoyl chain at the amine group modifies its reactivity and solubility, making it more suitable for certain biochemical applications. This modification enhances its stability and bioavailability, which are critical factors in drug design and development.
Recent studies have highlighted the potential of S-Benzyl-N-Stearoyl-L-cysteine in various therapeutic areas. One notable application is in the field of anti-inflammatory agents. The stearoyl group, known for its lipophilic properties, facilitates better membrane penetration, allowing the compound to interact more effectively with intracellular targets. This has been observed in preclinical studies where S-Benzyl-N-Stearoyl-L-cysteine demonstrated promising results in reducing inflammation by inhibiting key pro-inflammatory cytokines.
In addition to its anti-inflammatory properties, S-Benzyl-N-Stearoyl-L-cysteine has shown potential in wound healing and tissue regeneration. The cysteine moiety plays a crucial role in maintaining the integrity of protein structures, which is essential for tissue repair. Researchers have found that this compound can stimulate collagen production and enhance cell migration, thereby accelerating the healing process. These findings are particularly relevant in chronic wound management, where traditional treatments often face limitations.
The compound's unique chemical structure also makes it a valuable tool in drug delivery systems. The stearoyl chain can be utilized to create liposomes or nanoparticles that improve drug solubility and target specificity. This approach has been explored in several clinical trials for delivering therapeutic agents to specific sites within the body, thereby increasing efficacy while minimizing side effects. The benzyl group further aids in stabilizing these delivery systems, ensuring prolonged circulation and sustained release of the active pharmaceutical ingredient.
Another area of interest is the application of S-Benzyl-N-Stearoyl-L-cysteine in neuroprotective therapies. Studies have indicated that this compound can cross the blood-brain barrier due to its modified lipid structure, making it a potential candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability to modulate oxidative stress and reduce neuroinflammation has been observed in animal models, suggesting its therapeutic potential in human trials.
The synthesis of S-Benzyl-N-Stearoyl-L-cysteine involves a series of well-defined chemical reactions that highlight its synthetic accessibility. Advanced synthetic methodologies have been developed to ensure high yield and purity, making it feasible for large-scale production. These methods often involve palladium-catalyzed cross-coupling reactions, which are highly efficient in forming carbon-carbon bonds essential for constructing complex molecules.
From a regulatory perspective, S-Benzyl-N-Stearoyl-L-cysteine has been subject to rigorous testing to ensure safety and efficacy. Preclinical studies have provided comprehensive data on its pharmacokinetics, pharmacodynamics, and toxicology profiles. These studies have been instrumental in guiding clinical trial design and ensuring that patients receive treatments that are both safe and effective. The compound's favorable safety profile has positioned it as a promising candidate for further clinical development.
The future prospects of S-Benzyl-N-Stearoyl-L-cysteine are vast, with ongoing research exploring new applications and formulations. Innovations in drug delivery systems are expected to enhance its therapeutic potential further. Additionally, collaborations between academia and industry are likely to accelerate the translation of laboratory findings into clinical applications.
In conclusion, S-Benzyl-N-Stearoyl-L-cysteine, with its unique structural features and multifaceted applications, represents a significant advancement in biochemical research and pharmaceutical development. Its potential in modulating biological pathways and enhancing therapeutic outcomes makes it a valuable compound for further exploration. As research continues to uncover new applications and optimize its formulations, S-Benzyl-N-Stearoyl-L-cysteine is poised to play a crucial role in improving patient care across various medical conditions.
40379-70-2 (S-Benzyl-N-Stearoyl-L-cysteine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)